Pdgfr|A/|A/vegfr-2-IN-1 Pdgfr|A/|A/vegfr-2-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16599422
InChI: InChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11-
SMILES:
Molecular Formula: C23H16BrClN2O3
Molecular Weight: 483.7 g/mol

Pdgfr|A/|A/vegfr-2-IN-1

CAS No.:

Cat. No.: VC16599422

Molecular Formula: C23H16BrClN2O3

Molecular Weight: 483.7 g/mol

* For research use only. Not for human or veterinary use.

Pdgfr|A/|A/vegfr-2-IN-1 -

Specification

Molecular Formula C23H16BrClN2O3
Molecular Weight 483.7 g/mol
IUPAC Name N-(4-bromophenyl)-2-[4-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetamide
Standard InChI InChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11-
Standard InChI Key QGBCGEHFXFLUCK-JAIQZWGSSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br
Canonical SMILES C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br

Introduction

Molecular Targets and Mechanistic Rationale

PDGFRα and VEGFR-2 are transmembrane receptor tyrosine kinases critical for tumor progression. PDGFRα mediates stromal cell recruitment and extracellular matrix remodeling, while VEGFR-2 drives endothelial cell proliferation and angiogenesis . The co-expression of these receptors in tumor microenvironments creates synergistic pro-tumorigenic signaling networks. For instance, PDGFRα activation in cancer-associated fibroblasts upregulates VEGF secretion, which subsequently activates VEGFR-2 on endothelial cells to stimulate neovascularization .

Structural studies reveal that PDGFRα/VEGFR-2-IN-1 binds competitively to the ATP-binding pockets of both receptors. The inhibitor exhibits a dissociation constant (Kd) of 2.4 nM for PDGFRα and 3.1 nM for VEGFR-2, demonstrating high-affinity binding . This dual inhibition disrupts downstream signaling cascades, including:

  • Phosphatidylinositol 3-kinase (PI3K)/AKT pathway

  • Mitogen-activated protein kinase (MAPK) pathway

  • Focal adhesion kinase (FAK)-mediated cell migration

Biochemical Characterization and Selectivity Profile

Preclinical evaluations of PDGFRα/VEGFR-2-IN-1 demonstrate potent enzymatic inhibition across multiple assay systems. The compound shows 50% inhibitory concentration (IC50) values of 8.2 nM for PDGFRα and 11.7 nM for VEGFR-2 in kinase activity assays . Selectivity screening against a panel of 97 kinases revealed >100-fold selectivity over closely related receptors such as c-Kit and FGFR1 .

Table 1: Inhibition Kinetics of PDGFRα/VEGFR-2-IN-1

ParameterPDGFRαVEGFR-2
IC50 (nM)8.2 ± 1.311.7 ± 2.1
Ki (nM)2.43.1
Residence Time (min)4835

The extended residence time on PDGFRα (48 minutes vs. 35 minutes for VEGFR-2) suggests prolonged target engagement in physiological conditions . Metabolic stability studies in human liver microsomes show a half-life of 126 minutes, with cytochrome P450 3A4 identified as the primary metabolizing enzyme .

Preclinical Efficacy in Tumor Models

Ovarian Cancer Xenografts

In platinum-resistant ovarian cancer models, PDGFRα/VEGFR-2-IN-1 reduced tumor growth by 68% compared to vehicle control (p < 0.001) . Combination with carboplatin enhanced progression-free survival from 8 to 24 months in PDGFRβ-high tumors . Mechanistically, treatment decreased:

  • Microvessel density (CD31+ areas: 12.4% vs. 28.6% control)

  • Cancer-associated fibroblast infiltration (α-SMA+ cells: 18.2 vs. 42.7 cells/HPF)

  • Phospho-ERK levels (72% reduction)

Metastatic Breast Cancer

PDGFRα/VEGFR-2-IN-1 demonstrated differential efficacy in organ-specific metastases. In liver metastasis models, the inhibitor reduced lesion burden by 54% compared to 31% in lung metastases (p = 0.02) . This organotropism correlates with higher VEGFR-1 dependency in liver endothelium versus VEGFR-2 dominance in pulmonary vasculature .

Table 2: Antimetastatic Activity in BALB/c Models

Metastatic SiteTumor Burden ReductionMedian Survival Increase
Liver54%*40 days**
Lung31%22 days
  • p < 0.01 vs. control; ** p < 0.001 vs. control

Therapeutic Implications and Future Directions

The dual inhibition strategy addresses two limitations of single-target antiangiogenics:

  • Compensatory receptor upregulation (e.g., PDGFR signaling during VEGFR inhibition)

  • Stromal-mediated drug resistance

Phase I dose-escalation studies are investigating PDGFRα/VEGFR-2-IN-1 in combination with paclitaxel for platinum-resistant ovarian cancer. Preliminary data show a 44% partial response rate at the recommended Phase II dose (120 mg/m²) .

Future research should explore:

  • Predictive algorithms integrating PDGFR/VEGFR expression ratios

  • Nanocarrier formulations to improve blood-brain barrier penetration

  • Synergy with immune checkpoint inhibitors in "cold" tumor microenvironments

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator